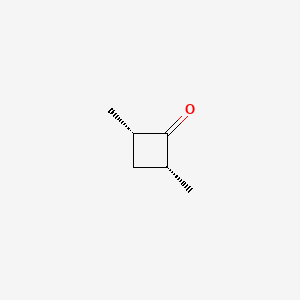

(2R,4S)-2,4-Dimethylcyclobutan-1-one

Description

(2R,4S)-2,4-Dimethylcyclobutan-1-one is a chiral cyclobutanone derivative characterized by a strained four-membered ring with methyl groups at the 2R and 4S positions. The stereochemistry of the substituents significantly influences its conformational stability and intermolecular interactions. Cyclobutanones are notable for their ring strain (approximately 26–29 kcal/mol), which enhances their reactivity compared to larger cyclic ketones. The (2R,4S) configuration imposes a specific puckering geometry, optimizing steric and electronic interactions in biological or synthetic environments.

Properties

CAS No. |

1605-00-1 |

|---|---|

Molecular Formula |

C6H10O |

Molecular Weight |

98.14 g/mol |

IUPAC Name |

(2R,4S)-2,4-dimethylcyclobutan-1-one |

InChI |

InChI=1S/C6H10O/c1-4-3-5(2)6(4)7/h4-5H,3H2,1-2H3/t4-,5+ |

InChI Key |

DJYHNXPUOPESJN-SYDPRGILSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H](C1=O)C |

Canonical SMILES |

CC1CC(C1=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S)-2,4-Dimethylcyclobutan-1-one can be achieved through several methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For example, the cyclization of 2,4-dimethyl-1,3-butadiene with a suitable oxidizing agent can yield the desired cyclobutanone. The reaction conditions typically involve the use of a catalyst, such as a palladium or platinum complex, and may require elevated temperatures and pressures to achieve optimal yields

Comparison with Similar Compounds

Research Implications

The (2R,4S)-2,4-Dimethylcyclobutan-1-one’s stereochemical precision and strain-driven reactivity make it a promising scaffold for drug design, particularly in targeting enzymes sensitive to conformational flexibility (e.g., oxidoreductases). Comparative studies with Fidarestat and ketoconazole underscore the necessity of stereochemical control in optimizing therapeutic efficacy . Future research should explore its synthetic applications in catalysis and material science, leveraging its unique strain and stereochemical profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.